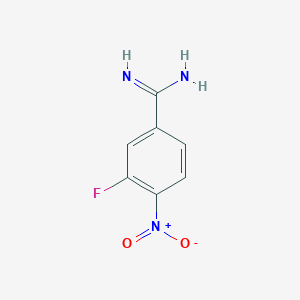

3-Fluoro-4-nitro-benzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3H,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSGPYAYQZBAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Fluoro 4 Nitro Benzamidine and Its Precursors

Retrosynthetic Disconnection Analysis of 3-Fluoro-4-nitro-benzamidine

A retrosynthetic analysis of this compound identifies the amidine functional group as a key starting point for disconnection. The most common and direct precursor to a benzamidine (B55565) is the corresponding benzonitrile. This leads to the primary disconnection shown below:

Figure 1: Retrosynthetic Disconnection of this compound

This initial disconnection establishes 3-fluoro-4-nitrobenzonitrile (B1304139) as a pivotal intermediate. The synthesis of this nitrile is therefore a central challenge. Further disconnection of the nitrile can proceed via several established routes:

From an Amine: A Sandmeyer-type reaction on the corresponding diazonium salt of 3-fluoro-4-nitroaniline.

From a Carboxylic Acid: Dehydration of the corresponding benzamide (B126), which is derived from 3-fluoro-4-nitrobenzoic acid.

From a Halide: Nucleophilic substitution of a halide (e.g., bromide) with a cyanide salt, often catalyzed by a metal such as copper or palladium.

These disconnections map out the principal synthetic strategies that are explored for the preparation of the target compound.

Approaches Utilizing 3-Fluoro-4-nitrobenzoic Acid Derivatives

Starting from the commercially available 3-Fluoro-4-nitrobenzoic acid biosynth.comnih.govbldpharm.com, several pathways can be envisioned to reach the target benzamidine.

The conversion of a carboxylic acid to a nitrile, the direct precursor for the amidine, is a well-established multi-step process.

Formation of Acid Chloride: 3-Fluoro-4-nitrobenzoic acid can be converted to its more reactive acid chloride derivative, 3-fluoro-4-nitrobenzoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. A patent describes the refluxing of 3-fluoro-4-nitrobenzoic acid with thionyl chloride in dry benzene (B151609) to complete this transformation google.com.

Formation of Amide: The resulting acid chloride is then reacted with ammonia (B1221849) (or an ammonia source) to form 3-fluoro-4-nitrobenzamide.

Dehydration to Nitrile: The final step to the key nitrile intermediate is the dehydration of the primary amide. This is commonly accomplished using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

An alternative, though more complex, route involves halogen exchange and functional group manipulation. A patented process for a related isomer involves starting with 2-chloro-4-nitrobenzoic acid, performing a halogen exchange to form 2-fluoro-4-nitrobenzoic acid, reducing the nitro group, and then introducing the cyano group via a Sandmeyer reaction google.com. A similar sequence could theoretically be adapted.

While less direct, synthetic routes commencing from 3-fluoro-4-nitrobenzyl alcohol are plausible. This approach would first require the conversion of the hydroxymethyl group into a good leaving group, such as a halide.

Conversion to Benzyl (B1604629) Halide: The benzyl alcohol can be converted to 3-fluoro-4-nitrobenzyl bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Cyanation: The resulting benzyl halide can undergo nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) to yield the corresponding benzyl cyanide derivative.

Further Steps: This route yields a phenylacetonitrile (B145931) derivative, not a benzonitrile. Converting this to the desired benzamidine would require additional, non-trivial steps of oxidation and functional group manipulation, making this a less favorable strategy compared to those starting from the benzoic acid or a suitably substituted nitrobenzene. The chemistry of o-nitrobenzyl alcohols, which undergo light-mediated dehydration to form reactive o-nitroso benzaldehydes, provides an example of the unique reactivity of such structures, though it is not directly applicable to forming a benzamidine biorxiv.org.

Strategies from Fluorinated Nitrobenzene Intermediates

The most direct and widely employed strategies for synthesizing benzamidines start from the corresponding benzonitrile. Therefore, the synthesis of 3-fluoro-4-nitrobenzonitrile is the primary objective.

The core of this strategy is the two-step process involving the synthesis of 3-fluoro-4-nitrobenzonitrile followed by its conversion to the amidine.

Synthesis of 3-Fluoro-4-nitrobenzonitrile: While this specific isomer's synthesis is not extensively detailed, analogous preparations for related compounds are well-documented. For instance, 4-fluoro-3-nitrobenzonitrile (B23716) has been prepared via two primary methods:

Nitration: Direct nitration of 4-fluorobenzonitrile (B33359) using potassium nitrate (B79036) in concentrated sulfuric acid chemicalbook.com.

Halogen Exchange (Halex Reaction): Reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with anhydrous potassium fluoride (B91410) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) publish.csiro.au.

Applying this logic, 3-fluoro-4-nitrobenzonitrile could be synthesized by the nitration of 3-fluorobenzonitrile (B1294923) or via a Halex reaction on 3-chloro-4-nitrobenzonitrile.

Conversion of Nitrile to Amidine: Once the 3-fluoro-4-nitrobenzonitrile intermediate is obtained biosynth.comnbinno.com, its conversion to this compound can be achieved through several methods.

The Pinner Reaction: This classic method involves the acid-catalyzed reaction of the nitrile with an alcohol (e.g., ethanol) to form an imino ester hydrochloride salt, known as a Pinner salt. wikipedia.org This salt is then isolated and reacted with ammonia in a subsequent step to yield the final benzamidine. The electron-withdrawing nature of the fluoro and nitro groups makes the nitrile carbon highly electrophilic and susceptible to this reaction. wikipedia.orggoogle.com

Table 1: Pinner Reaction for Amidine Synthesis

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Fluoro-4-nitrobenzonitrile, Ethanol | Anhydrous HCl (gas) | Ethyl 3-fluoro-4-nitrobenzimidate hydrochloride (Pinner Salt) |

Benzamidoxime Route: An alternative pathway involves the reaction of the nitrile with hydroxylamine (B1172632) hydrochloride to form 3-fluoro-4-nitrobenzamidoxime. This intermediate is then subjected to catalytic hydrogenation to reduce the N-OH bond, yielding the benzamidine. google.com This method avoids the often harsh conditions of the Pinner reaction.

While not a direct route to this compound, examining reactions of analogous compounds like fluorinated nitroanisoles can provide insight into the reactivity of the fluoronitrobenzene scaffold. The key reaction is nucleophilic aromatic substitution (SNAr), where the fluorine atom, activated by the ortho- and/or para-directing nitro group, is displaced by a nucleophile.

For example, 3,4-difluoro-nitrobenzene reacts with morpholine, where one of the fluorine atoms is selectively displaced to form 3-fluoro-4-morpholine-nitrobenzene, an intermediate for the antibiotic linezolid. researchgate.net Similarly, 3-fluoro-4-nitrophenol (B151681) undergoes Williamson ether synthesis with substituted bromoacetamides, demonstrating the lability of the C-F bond to nucleophilic attack under basic conditions mdpi.com. These examples underscore the potential for the fluorine atom in a 3-fluoro-4-nitro substituted ring to be replaced by a suitable nitrogen nucleophile, although direct formation of an amidine group via this method is not reported.

Formation of the Amidine Moiety

The conversion of the nitrile group (-CN) into an amidine group (-C(=NH)NH2) is a cornerstone of the synthesis of 3-fluoro-4-nitrobenzamidine. This transformation can be achieved through several methods, most notably the Pinner reaction, which proceeds via an imidoester intermediate.

Pinner Reaction and Imidoester Intermediates (general benzamidine synthesis)

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and widely used method for converting nitriles into amidines. wikipedia.org The reaction typically involves two main stages:

Formation of a Pinner Salt: The nitrile is treated with an anhydrous alcohol in the presence of a strong acid, usually gaseous hydrogen chloride (HCl). organic-chemistry.org This reaction forms an alkyl imidate salt, commonly known as a Pinner salt. wikipedia.orgnih.gov The mechanism begins with the protonation of the nitrile nitrogen by the strong acid, which activates the carbon atom for nucleophilic attack by the alcohol. d-nb.infonumberanalytics.com

Ammonolysis of the Imidoester: The isolated Pinner salt (or the intermediate generated in situ) is then reacted with ammonia. The ammonia displaces the alkoxy group from the imidoester to form the final amidine, typically as a hydrochloride salt. wikipedia.orgresearchgate.net

The reaction is generally carried out at low temperatures to prevent the thermodynamically unstable imidoester hydrochloride from decomposing into an amide and an alkyl chloride. wikipedia.org The Pinner reaction is particularly effective for both aliphatic and aromatic nitriles. nih.gov

Table 1: Key Stages of the Pinner Reaction for General Benzamidine Synthesis

| Stage | Reactants | Intermediate/Product | Key Conditions |

| 1. Imidoester Formation | Nitrile, Alcohol | Alkyl Imidate Salt (Pinner Salt) | Anhydrous Acid (e.g., HCl gas) |

| 2. Amidine Formation | Alkyl Imidate Salt | Amidine Salt | Ammonia (alcoholic or aqueous) |

Recent advancements have explored the use of Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) to promote the Pinner reaction under milder conditions. nih.govd-nb.info However, the classic acid-catalyzed approach remains prevalent.

Other Amidine Formation Methods (e.g., from nitriles)

While the Pinner reaction is a primary route, other methods exist for the direct conversion of nitriles to amidines, which can be advantageous depending on the substrate's reactivity and functional group tolerance.

One notable alternative involves the direct reaction of a nitrile with lithium bis(trimethylsilyl)amide followed by methanolysis. This method can be effective, but its compatibility with the electrophilic nitro and fluoro groups on the aromatic ring of 3-fluoro-4-nitrobenzonitrile would require careful optimization.

Another approach is the use of hydroxylamine hydrochloride to convert a nitrile, such as 4-nitrobenzonitrile, into an N'-hydroxybenzamidine. researchgate.net This intermediate can then be further processed or used in subsequent synthetic steps.

Additionally, various catalytic systems have been developed for amidine synthesis. These include metal-free multicomponent reactions and silver-catalyzed four-component reactions, which offer pathways to complex amidine frameworks. organic-chemistry.org The applicability of these modern methods to a highly functionalized substrate like 3-fluoro-4-nitrobenzonitrile would depend on the specific reaction conditions and catalyst tolerance.

Molecular Interactions and Biological Activities of 3 Fluoro 4 Nitro Benzamidine and Its Structural Analogs

Enzyme Inhibition Profile Investigations

The benzamidine (B55565) moiety is a well-established pharmacophore known for its interaction with various enzymes, particularly proteases. The addition of fluoro and nitro groups to the benzamidine scaffold, as in 3-fluoro-4-nitro-benzamidine, can significantly modulate its inhibitory activity and selectivity. This section explores the enzyme inhibition profile of this compound and its structural analogs.

Serine Protease Modulation (e.g., Factor VIIa, general proteases)

Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, binding to the S1 pocket of the enzyme. caltech.edu This interaction blocks substrate access to the active site, thereby inhibiting enzyme activity. caltech.edu Structural analogs of this compound have demonstrated significant inhibitory effects against various serine proteases.

For instance, 3-fluoro-4-methylbenzamidine hydrochloride is a potent inhibitor of serine proteases, including trypsin and thrombin, with IC50 values in the low micromolar range. It has also been identified as a selective inhibitor of plasma kallikrein. The inhibitory mechanism involves the formation of a covalent bond with the active site serine residue.

In the context of blood coagulation, the serine protease Factor VIIa (FVIIa) is a key therapeutic target. nih.gov A selective, slow-binding inhibitor of FVIIa, G17905, incorporates a substituted aminobenzamidine moiety. nih.gov The crystal structure of the FVIIa-G17905 complex reveals that FVIIa can accommodate the inhibitor's ortho-hydroxy group in the S1 pocket. nih.gov This inhibitor was found to be a noncompetitive, slow-binding inhibitor that effectively attenuated thrombus formation in vivo. nih.gov Macrocyclic FVIIa inhibitors have also been developed, incorporating a cationic amidine group that forms strong hydrogen bonds with Asp189 in the S1 pocket of FVIIa. osti.gov

Furthermore, the related compound 3-fluoro-4-nitrobenzoic acid can act as a nucleophilic addition agent, reacting with serine proteases in the presence of benzamidine to form an amide bond and inhibit their activity. biosynth.com

Table 1: Inhibition of Serine Proteases by Benzamidine Analogs

| Compound | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 3-Fluoro-4-methylbenzamidine hydrochloride | Trypsin, Thrombin | Low micromolar IC50 | |

| 3-Fluoro-4-methylbenzamidine hydrochloride | Plasma Kallikrein | Selective inhibitor | |

| G17905 (aminobenzamidine derivative) | Factor VIIa | Ki = 0.35 ± 0.11 nM | nih.gov |

| Macrocyclic inhibitor with P1' alkyl sulfone and P2 methyl groups | TF/FVIIa | Ki = 1.6 nM | osti.gov |

Cyclooxygenase (COX) Enzyme Inhibition

While direct studies on this compound's effect on COX enzymes are limited, research on structurally related compounds provides insights. Pyrimidine (B1678525) derivatives, for example, have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators, including COX enzymes. rsc.org Some pyrimidine analogs demonstrate stronger inhibitory effects against COX-2 than COX-1. rsc.org

N-hydroxy-valdecoxib, a novel cyclooxygenase (COX)-2 inhibitor, is an analog of valdecoxib. researchgate.net While having low in vitro COX-2 activity itself, it shows significant analgesic activity in vivo due to its enzymatic reduction to the active metabolite, valdecoxib. researchgate.net This suggests that compounds structurally related to benzamidine can be designed as prodrugs for COX inhibitors. researchgate.net

Inducible Nitric Oxide Synthase (iNOS) Inhibitory Activities

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory and neurodegenerative diseases. nih.gov Consequently, iNOS is a significant therapeutic target. Several iNOS inhibitors have been developed, some of which are structurally related to this compound.

For instance, new amidine-benzenesulfonamides have been synthesized as iNOS inhibitors. ugr.es In these compounds, a benzamidine moiety was incorporated, and the introduction of both lipophilic and ionizable groups was found to increase potency and selectivity for iNOS over constitutive NOS isoforms. ugr.es Compounds bearing a p-nitro-benzamidine group retained good iNOS inhibition. ugr.es A docking study of these inhibitors revealed that the sulfonamide group interacts with the iNOS-specific Asp382, which stabilizes the binding of the benzamidine in the catalytic site. nih.gov

Table 2: iNOS Inhibition by Benzamidine Analogs

| Compound Family | Key Structural Feature | iNOS Inhibitory Activity | Reference |

|---|---|---|---|

| Amidine-benzenesulfonamides | Benzamidine moiety with benzenesulfonamide (B165840) group | Increased potency and selectivity for iNOS | ugr.es |

| p-nitro-benzamidine derivatives (1e-g) | p-nitro-benzamidine | Retained good iNOS inhibition | ugr.es |

Viral Replicase Complex Interference (e.g., Venezuelan Equine Encephalitis Virus RNA synthesis)

Benzamidine derivatives have emerged as potent inhibitors of Venezuelan Equine Encephalitis Virus (VEEV), a pathogenic alphavirus. nih.govnih.gov The benzamidine compound ML336 has been shown to inhibit the synthesis of both the positive-sense genomic and negative-sense template RNAs of VEEV. nih.gov This inhibition of viral RNA synthesis is believed to occur through interaction with the viral replicase complex. nih.gov

Structural analogues of ML336 demonstrate a correlation between their cellular antiviral activity and their ability to inhibit viral RNA synthesis. nih.gov Mutations that confer resistance to these benzamidine inhibitors have been mapped to the viral nonstructural proteins nsP2 and nsP4, which are key components of the replicase complex. nih.govnih.gov Specifically, ML336 and its analogs are thought to target the RNA-dependent RNA polymerase activity of nsP4. researchgate.net

Table 3: Antiviral Activity of Benzamidine Analogs against VEEV

| Compound | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|

| ML336 | Inhibition of viral RNA synthesis | Inhibits both positive and negative strand RNA synthesis | nih.gov |

| ML336 Analogues | Interference with viral replicase complex | Resistance mutations in nsP2 and nsP4 | nih.govnih.gov |

| ML336 | Inhibition of viral replication | EC90 = 0.17 μM | acs.org |

Kinase Enzyme Activity Modulation (analogous studies)

While direct studies on this compound as a kinase inhibitor are not prevalent, structurally similar compounds have been investigated for this purpose. For instance, 3-fluoro-4-nitrotoluene (B108573) has been utilized in the preparation of an IκB kinase (IKK) inhibitor. sigmaaldrich.com Kinase inhibitors are a significant class of therapeutic agents, particularly in cancer therapy. google.com

Furthermore, derivatives of 6-fluoroimidazole have been described as inhibitors of tyrosine kinase Janus 3 (JAK3). researchgate.net The general structure of many kinase inhibitors incorporates features that could be mimicked by substituted benzamidines, suggesting a potential avenue for future research.

Antimicrobial Research Applications

Benzamidine derivatives have also been explored for their antimicrobial properties. Research has shown that certain substituted benzamidines exhibit activity against both Gram-positive and Gram-negative bacteria.

For example, 3-fluoro-4-methylbenzamidine has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) in the range of 16-32 µg/mL. Preliminary studies also suggest moderate antifungal activity against Candida species.

In other studies, bisbenzamidines have been shown to act as antibacterial agents against Pseudomonas aeruginosa. nih.gov Specifically, a 1,4-bisbenzamidine homodimer was the most potent among the tested compounds, showing activity against multiple multidrug-resistant clinical isolates. nih.gov Benzimidazole (B57391) derivatives containing 4-fluoro and 4-nitro substitutions have also shown good to moderate inhibitory actions against S. aureus and M. tuberculosis. nih.gov

Table 4: Antimicrobial Activity of Benzamidine and Related Analogs

| Compound/Derivative | Organism | Activity | Reference |

|---|---|---|---|

| 3-Fluoro-4-methylbenzamidine | Staphylococcus aureus, Streptococcus pneumoniae | MIC: 16-32 µg/mL | |

| 3-Fluoro-4-methylbenzamidine | Candida species | Moderate antifungal activity | |

| 1,4-Bisbenzamidine homodimer | Pseudomonas aeruginosa (including MDR strains) | MIC: 16-64 µg/mL | nih.gov |

| Benzimidazole derivatives with 4-fluoro and 4-nitro substitutions | Staphylococcus aureus, Mycobacterium tuberculosis | Good to moderate inhibition | nih.gov |

Antibacterial Efficacy Studies (e.g., against P. gingivalis, E. coli, S. aureus, B. subtilis, P. aeruginosa, S. typhi)

The antibacterial potential of benzamidine derivatives has been explored against a variety of pathogens. While specific studies on this compound are not extensively detailed in the provided literature, research on its structural analogs provides significant insights.

Novel synthesized benzamidine derivatives (NBAs) have demonstrated significant antimicrobial activity against pathogens that trigger periodontitis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 125 µg/mL. nih.gov Specifically, imino bases of benzamidine showed excellent growth inhibition of Porphyromonas gingivalis. nih.gov One ester derivative of benzamidine was found to have a MIC of 62.5 µg/mL against P. gingivalis and also exhibited activity against Staphylococcus aureus (125 µg/mL) and Pseudomonas aeruginosa (62.5 µg/mL). nih.gov Another analog, a hydrazide derivative, also showed an excellent MIC of 62.5 µg/mL against P. gingivalis. nih.gov

Research on 3-Fluoro-4-methylbenzamidine, a close structural analog, indicated activity against Gram-positive bacteria, including Staphylococcus aureus, with MICs in the range of 16-32 µg/mL. Furthermore, benzimidazole derivatives, which share a core structural element, have shown that substitutions with electron-withdrawing groups like fluoro and nitro can contribute to their antimicrobial properties. frontiersin.org For instance, certain benzimidazole derivatives displayed notable antibacterial activity against Salmonella typhi. frontiersin.org Other studies on benzimidazole amino alcohol derivatives have shown moderate to good activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). frontiersin.org

Table 1: Antibacterial Activity of Benzamidine Analogs

Click to view interactive data

| Compound/Analog Class | Bacterium | Activity (MIC) | Source(s) |

|---|---|---|---|

| Benzamidine Ester Derivative | P. gingivalis | 62.5 µg/mL | nih.gov |

| Benzamidine Ester Derivative | S. aureus | 125 µg/mL | nih.gov |

| Benzamidine Ester Derivative | P. aeruginosa | 62.5 µg/mL | nih.gov |

| Benzamidine Hydrazide Derivative | P. gingivalis | 62.5 µg/mL | nih.gov |

| 3-Fluoro-4-methylbenzamidine | S. aureus | 16-32 µg/mL | |

| Benzimidazole Derivatives | S. typhi | 12.5-62.5 µg/mL | frontiersin.org |

| Benzimidazole Amino Alcohols | S. aureus, E. coli | Moderate to Good | frontiersin.org |

Antifungal Spectrum Analysis (e.g., against C. albicans)

The antifungal properties of compounds structurally related to this compound, particularly within the benzimidazole class, have been documented. Benzimidazole derivatives are known to be effective against various microbial strains, with some inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. researchgate.net

Specific benzimidazole derivatives have demonstrated notable antifungal activity against Candida albicans, with some compounds showing moderate effects. researchgate.net In one study, certain derivatives exhibited an MIC of 250 μg/ml against C. albicans. frontiersin.org Another report highlighted that a benzimidazole derivative containing a chloro group displayed remarkable antifungal activity against three fungal strains with MIC values between 25–62.5 µg/ml, which is comparable to the standard drug ketoconazole (B1673606) (MIC 50 µg/ml). frontiersin.org Furthermore, α-aminonitrile based benzimidazole derivatives have exerted illustrious antifungal activity against C. albicans with MICs ranging from 3.9–7.8 μg/ml. nih.gov Preliminary tests on 3-Fluoro-4-methylbenzamidine also suggested moderate antifungal activity against Candida species.

**Table 2: Antifungal Activity of Benzamidine and Benzimidazole Analogs against *Candida albicans***

Click to view interactive data

| Compound/Analog Class | Activity (MIC) | Source(s) |

|---|---|---|

| Benzimidazole Derivatives | 250 µg/mL | frontiersin.org |

| Chloro-substituted Benzimidazole | 25–62.5 µg/mL | frontiersin.org |

| α-aminonitrile Benzimidazoles | 3.9–7.8 μg/mL | nih.gov |

| 3-Fluoro-4-methylbenzamidine | Moderate Activity |

Antitubercular Activity against Mycobacterium tuberculosis H37Rv

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally similar to this compound, were synthesized and evaluated for their antitubercular activities. mdpi.com All the new derivatives showed potent or moderate activity against M. tuberculosis H37Rv, with MIC values from 4 to 64 μg/mL. mdpi.com The most potent compound in this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, had an MIC value of 4 μg/mL against both the H37Rv strain and a rifampin-resistant strain. mdpi.com

Research on other related structures, such as fluorobenzimidazoles, also shows promise. brieflands.com The incorporation of specific moieties into the fluorobenzimidazole ring system has yielded compounds with antitubercular activity comparable or more potent than some naturally occurring antitubercular compounds. brieflands.com Studies on benzimidazole derivatives have shown that those with 4-nitro, 4-chloro, and 4-fluoro substitutions can exert good to moderate inhibitory actions against M. tuberculosis H37Rv. frontiersin.orgnih.gov Additionally, research into 3,5-dinitrobenzylsulfanyl tetrazoles has indicated that the 3,5-dinitrobenzyl moiety is crucial for high in vitro antimycobacterial activity. nih.gov

Antiviral Investigations (based on benzamidine scaffold activity)

The benzamidine scaffold is a key structural feature in the design of various therapeutic agents, including those with antiviral properties. Research has focused on the utility of this scaffold in developing inhibitors for viral proteases, which are essential for viral replication.

For instance, benzamide (B126) derivatives have been investigated as noncovalent inhibitors of the papain-like protease (PLpro) of coronaviruses. nih.gov Studies on inhibitors developed for the SARS-CoV PLpro have shown them to be valuable starting points for developing inhibitors against the homologous protease in SARS-CoV-2, demonstrating the potential for pan-coronaviral inhibitors based on this scaffold. nih.gov The orientation of the amide group in these benzamide derivatives was found to be crucial for their inhibitory activity. nih.gov Furthermore, the benzimidazole scaffold, which is structurally related, has also been identified as a promising inhibitor against SARS-CoV-2, with synthesized compounds showing inhibition against the virus in VeroE6 cells. nih.gov

Antineoplastic (Anticancer) Research Applications

Benzamidine and its analogs have been the subject of extensive research for their potential applications in oncology. These compounds have been shown to affect various aspects of cancer cell biology, from proliferation and migration to interfering with key signaling pathways.

Effects on Tumor Cell Proliferation and Migration (analogous to iNOS inhibitors)

Aromatic polyamidines, which contain multiple benzamidine residues, have been shown to inhibit the proliferation of various human tumor cell lines, including leukemia, melanoma, and B-lymphoid cells. nih.gov These derivatives also inhibit the growth of cells transfected with the activated human T24-Ha-ras-1 oncogene. nih.gov

The mechanism of inhibiting tumor cell proliferation and migration is, in some cases, linked to the inhibition of inducible nitric oxide synthase (iNOS). ugr.esresearchgate.net Overexpression of iNOS is a predictor of poor outcomes in certain cancers, like triple-negative breast cancer (TNBC), making it a valuable molecular target. ugr.esresearchgate.net The inhibition of iNOS has been shown to suppress TNBC proliferation and migration both in vitro and in vivo. ugr.es Specifically designed amidine-benzenesulfonamides have been developed as selective iNOS inhibitors. ugr.es The most active of these compounds were found to impair TNBC proliferation and migration with selectivity over non-tumoral cells. ugr.es For example, one phenyl-amidine derivative bearing a sulfonamide moiety showed promising antiproliferative and antimetastatic effects in a TNBC cell line. researchgate.net Similarly, other studies have shown that inhibiting iNOS can decrease the proliferation and migration of glioma cells. researchgate.net

Mechanisms of Action in Cancer Pathways (e.g., PPARγ inverse-agonism, if applicable to benzamidines)

The anticancer effects of benzamidine derivatives are exerted through various molecular mechanisms. Benzimidazole derivatives, which are structurally analogous, can act as topoisomerase inhibitors, DNA intercalating agents, and inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov Rucuparib, a PARP inhibitor used in cancer clinical trials, is a benzimidazole carboxamide derivative. nih.gov The benzimidazole-carboxamide scaffold offers potent interaction with the active binding site of PARP. nih.gov

Another mechanism involves the inhibition of iNOS, which can modulate pathways like EGFR/MAPK that regulate tumor progression. ugr.es Furthermore, some benzamidine derivatives have been observed to cause a sharp decrease in the content of Ha-ras-1 mRNA in treated cells. nih.gov Other research on aromatic tetra amidines showed they inhibited the accumulation of c-myc RNA sequences, which are involved in cell cycle progression. nih.gov

The concept of peroxisome proliferator-activated receptor gamma (PPARγ) inverse-agonism is an emerging strategy in cancer treatment. nih.gov PPARγ is a nuclear transcription factor that modulates cell proliferation. nih.gov While the direct application of this compound as a PPARγ inverse agonist is not specified in the provided results, the development of novel compounds targeting this pathway is an active area of research. nih.gov Given the diverse mechanisms of action of benzamidine-related structures, exploring their potential interaction with nuclear receptors like PPARγ could be a future research direction for developing new anticancer agents.

Table 3: Antineoplastic Activity of Benzamidine Analogs

Click to view interactive data

| Compound/Analog Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action | Source(s) |

|---|---|---|---|---|

| Aromatic Polyamidines | Leukemia (K562, HEL), Melanoma (Colo 38), B-lymphoid (WI-L2) | Inhibition of proliferation | Protease inhibition, decreased Ha-ras-1 mRNA | nih.gov |

| Amidine-benzenesulfonamides | Triple-Negative Breast Cancer (TNBC) | Impaired proliferation and migration | Selective iNOS inhibition | ugr.es |

| Phenyl-amidine derivative | Triple-Negative Breast Cancer (TNBC) | Antiproliferative and antimetastatic effects | iNOS inhibition | researchgate.net |

| Benzimidazole Carboxamide (Rucuparib) | Various cancers | Anticancer activity | PARP inhibition | nih.gov |

| Aromatic tetra amidines (TAPP-H) | B-lymphoid (WI-L2) | Inhibition of proliferation | Inhibition of c-myc RNA accumulation | nih.gov |

Anti-inflammatory Response Modulation

The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Key enzymes in this process include nitric oxide synthases (NOS) and cyclooxygenases (COX), which produce nitric oxide (NO) and prostaglandins (B1171923), respectively. Dysregulation of these mediators can lead to chronic inflammatory conditions. Consequently, the inhibition of iNOS and COX-2 is a major focus in the development of new anti-inflammatory agents. nih.govrsc.orgnih.gov Certain benzamidine derivatives and their structural analogs have been investigated for their potential to modulate these inflammatory pathways. researchgate.net

Research into benzamidine analogs has revealed that specific substitutions on the benzamidine ring system can lead to potent and selective inhibition of enzymes involved in the inflammatory cascade. While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the examination of its structural analogs provides insight into how fluoro and nitro functional groups might influence activity. The presence of electron-withdrawing groups, such as fluoro and nitro moieties, has been noted to contribute to the pharmacological properties of related heterocyclic compounds like benzimidazoles. frontiersin.orgnih.gov

A significant area of investigation for benzamidine analogs is the inhibition of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). nih.gov Overexpression of iNOS is a hallmark of inflammatory conditions and is considered a valuable molecular target. ugr.es For instance, a series of amidine-containing benzenesulfonamides were designed and synthesized as selective iNOS inhibitors. ugr.es The activity of these compounds highlights the potential for benzamidine derivatives to interfere with NO-mediated inflammation.

Another critical pathway in inflammation is the production of prostaglandins by cyclooxygenase (COX) enzymes. Some benzamidine analogs have been evaluated for their ability to inhibit COX, particularly the inducible COX-2 isoform, which is upregulated during inflammation. rsc.orgnih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives, which can be considered structural analogs, have shown inhibitory effects against COX enzymes. rsc.org

The table below summarizes the inhibitory activities of selected structural analogs of benzamidine against key inflammatory mediators.

Table 1: Inhibitory Activity of Benzamidine Structural Analogs on Inflammatory Mediators

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Amidine-Benzenesulfonamides | iNOS | Compounds identified as selective iNOS inhibitors, with some showing potent antiproliferative and anti-migration effects in cancer cells where iNOS is overexpressed. | ugr.es |

| Pyrazolo[3,4-d]pyrimidines | COX-2 | Derivatives exhibited stronger inhibitory effects against COX-2 compared to reference drugs, indicating a potential mechanism via inhibition of PGE2 production. | rsc.org |

| Benzamidine Derivatives | 15-LOX | A compound with a chloro group at the 4-position of the benzamidine moiety was the most potent 15-LOX inhibitor in the series. | nih.gov |

| N-substituted Benzimidazoles | Analgesic Activity | A derivative showed prominent analgesic activity, suggesting modulation of inflammatory pain pathways. | frontiersin.org |

Detailed research findings indicate that the anti-inflammatory potential of these analogs is closely tied to their chemical structure. For example, in a study of pyrazolo[3,4-d]pyrimidines, the majority of the synthesized compounds exhibited greater inhibitory effects against the COX-2 enzyme compared to reference drugs like indomethacin. rsc.org This suggests that their mode of action involves the inhibition of prostaglandin (B15479496) E2 (PGE2) production. rsc.org Similarly, research on amidine-benzenesulfonamides as iNOS inhibitors found that certain compounds were not only potent but also selective for the inducible isoform over the endothelial isoform (eNOS), which is crucial for avoiding cardiovascular side effects. ugr.es

In the context of lipoxygenase (LOX) inhibition, another important pathway in inflammation, benzamidine derivatives have also been explored. One study found that a benzamidine derivative featuring a 4-chloro substitution was a potent inhibitor of 15-LOX. nih.gov This highlights that halogen substitutions, such as the fluorine in this compound, can be a key determinant of activity. The introduction of fluorine can significantly alter a molecule's metabolic stability and binding interactions. acs.orgacs.org

While the direct anti-inflammatory activity of this compound remains to be fully elucidated, the data from its structural analogs strongly suggest that compounds with a benzamidine core structure are promising candidates for modulating key inflammatory pathways such as those mediated by iNOS, COX-2, and LOX.

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Building Block for Complex Heterocyclic Molecules

The strategic placement of reactive groups on the benzene (B151609) ring of 3-fluoro-4-nitro-benzamidine makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. mdpi.comopenmedicinalchemistryjournal.comnih.govresearchgate.net The presence of both a nucleophilic attack-susceptible fluorine atom and an electron-withdrawing nitro group facilitates a range of chemical transformations, leading to the construction of intricate molecular architectures. numberanalytics.comnih.gov

Synthesis of Novel Heterocyclic Hybrids with Enhanced Bioactivity

The this compound scaffold serves as a key starting material for the generation of novel heterocyclic hybrids with potential therapeutic applications. The amidine group can participate in cyclization reactions to form various nitrogen-containing heterocycles, while the fluoro and nitro groups can be further modified to introduce additional functionalities. This modular approach allows for the creation of diverse libraries of compounds for biological screening. mdpi.comopenmedicinalchemistryjournal.comresearchgate.netsemanticscholar.org For instance, the incorporation of this scaffold into larger molecules can lead to derivatives with significant antimicrobial or anticancer properties. researchgate.netnih.gov The resulting heterocyclic compounds often exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comopenmedicinalchemistryjournal.com

Table 1: Examples of Bioactive Heterocyclic Compounds

| Heterocyclic Class | Potential Bioactivity |

| Quinazolines | Antiviral (HCMV) openmedicinalchemistryjournal.com |

| Pyrimidines | Antibacterial openmedicinalchemistryjournal.com |

| Oxadiazoles | Antidiabetic, Anti-tubercular openmedicinalchemistryjournal.com |

| Triazoles | Antifungal mdpi.com |

| Benzimidazoles | Antiviral semanticscholar.org |

This table provides examples of heterocyclic classes and their potential bioactivities, which could theoretically be pursued starting from this compound as a building block.

Development of Bioisosteres and Amide Mimetics for Drug Discovery

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for drug design. u-tokyo.ac.jpsci-hub.sedrughunter.comnih.govnih.govnih.govdrughunter.comresearchgate.net The this compound moiety can be utilized to create bioisosteres and amide mimetics, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govnih.gov

The benzamidine (B55565) group itself is a well-known arginine mimetic, capable of interacting with the S1 binding pocket of serine proteases. zenodo.orgpnas.orgacs.org This makes it a valuable component in the design of enzyme inhibitors. Furthermore, the fluorinated and nitrated phenyl ring can act as a bioisosteric replacement for other aromatic systems, potentially enhancing metabolic stability or altering binding interactions. sci-hub.senih.gov The strategic replacement of amide bonds with bioisosteres like those derivable from this compound can lead to peptidomimetics with improved oral bioavailability and resistance to enzymatic degradation. nih.gov

Strategies for Bioconjugation and Biomolecule Immobilization

Drawing parallels from the well-studied photolinker 4-fluoro-3-nitrophenyl azide (B81097) (FNAB), this compound holds promise for applications in bioconjugation and the immobilization of biomolecules onto various surfaces. nih.govresearchgate.netacs.org The key to this potential lies in the reactivity of the fluoro-nitro-aromatic system.

The electron-withdrawing nitro group activates the adjacent fluorine atom for nucleophilic aromatic substitution. This allows for the covalent attachment of molecules containing nucleophilic groups, such as amines or thiols, which are commonly found in biomolecules like proteins and peptides. While FNAB utilizes a photo-activatable azide group to form a reactive nitrene for non-specific C-H insertion, the fluoro-nitro system of this compound offers a different, more targeted approach to bioconjugation through nucleophilic substitution. nih.govresearchgate.netkoreascience.kr This method can be used to immobilize enzymes, antibodies, or other proteins onto solid supports for applications in diagnostics, biocatalysis, and affinity chromatography. nih.govsci-hub.se

Design and Development of Research Probes for Biological Pathway Elucidation

The inherent properties of this compound make it an attractive scaffold for the design of research probes to investigate biological pathways. The benzamidine portion can act as a recognition element for specific enzymes, such as trypsin-like serine proteases, allowing for the development of targeted probes. pnas.orgnih.gov

By attaching a fluorophore or a reporter group to the this compound core, it is possible to create fluorescent probes that can be used to visualize enzyme activity or localization within cells. The displacement of a probe based on this scaffold from an enzyme's active site by a substrate or inhibitor can lead to a detectable change in fluorescence, providing a means to study enzyme kinetics and screen for inhibitors. nih.gov Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized to introduce a variety of reporter tags, enhancing the versatility of the resulting probes.

Potential Applications in Advanced Materials Science

The unique combination of fluorine and a nitro group in this compound suggests its potential utility in the field of advanced materials science, particularly in the development of specialized polymers and coatings. numberanalytics.comnumberanalytics.comresearchgate.net

Fluorinated aromatic compounds are known to impart desirable properties to materials, such as high thermal stability, chemical resistance, and unique optical properties. numberanalytics.comnumberanalytics.comresearchgate.netoup.comnih.gov The incorporation of this compound as a monomer or an additive in polymer synthesis could lead to materials with enhanced performance characteristics. Nitroaromatic compounds have been utilized in the synthesis of various polymers, including those with applications as dyes and energetic materials. nih.govnih.govzioc.ru The presence of the nitro group in polymers derived from this compound could also be exploited for sensing applications, as conjugated microporous polymers containing nitroaromatic-binding sites have shown promise in the detection of explosives. rsc.orgdergipark.org.tr

Table 2: Potential Material Properties Influenced by this compound

| Component | Potential Contribution to Material Properties |

| Fluorine | Enhanced thermal stability, chemical resistance, altered optical properties numberanalytics.comnumberanalytics.comresearchgate.net |

| Nitro Group | Potential for charge-transfer interactions, precursor for further functionalization, sensing capabilities nih.govnih.govrsc.org |

| Benzamidine | Introduction of basic sites, potential for cross-linking, enhanced adhesion |

Conclusion and Future Perspectives in 3 Fluoro 4 Nitro Benzamidine Research

Synthesis of Key Research Findings and Current State of Knowledge

While dedicated research on 3-Fluoro-4-nitro-benzamidine is not extensively documented in publicly available literature, a robust understanding of its potential can be synthesized from the extensive studies on its constituent chemical functionalities. The benzamidine (B55565) group is a well-established pharmacophore, recognized primarily for its ability to act as a potent inhibitor of serine proteases. nih.gov It effectively mimics the protonated guanidinium (B1211019) side chain of arginine, allowing it to bind with high affinity to the S1 specificity pocket of trypsin-like proteases such as thrombin, plasmin, and trypsin itself. nih.govnih.gov

The 3-fluoro-4-nitrophenyl moiety is also of significant interest in drug discovery. The electron-withdrawing nature of both the fluorine atom and the nitro group activates the aromatic ring, influencing its electronic properties and reactivity. Research on related structures, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, has demonstrated their potential as antitubercular agents, highlighting the utility of the fluoro-nitro aromatic scaffold in developing novel anti-infectives. mdpi.com Therefore, the current state of knowledge suggests that this compound is a promising, albeit underexplored, scaffold for developing inhibitors against enzymatic targets relevant to coagulation disorders, fibrinolysis, and infectious diseases.

Identification of Remaining Challenges in Synthesis and Derivatization

The primary challenges in working with this compound are rooted in its chemical synthesis and subsequent modification. The ortho-positioning of the fluorine atom relative to the powerful electron-withdrawing nitro group makes the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr). acs.orgmdpi.com While this reactivity can be exploited for certain derivatizations, it also presents a significant challenge, as the fluorine can be inadvertently displaced during reactions intended to modify other parts of the molecule, particularly under basic conditions which can lead to hydrolysis. mdpi.com

Furthermore, the conversion of a precursor, such as a nitrile (3-fluoro-4-nitrobenzonitrile) or an amide (3-fluoro-4-nitrobenzamide), to the final benzamidine functionality requires specific and often harsh reagents (e.g., via the Pinner reaction or direct amination methods). These conditions must be carefully optimized to avoid side reactions involving the sensitive nitro and fluoro groups. A key challenge moving forward will be the development of robust and high-yielding synthetic routes that allow for the controlled derivatization of the benzamidine scaffold without compromising the integrity of the activated aromatic ring.

Emerging Opportunities for Biological Target Identification and Validation

The most immediate opportunity for this compound lies in its systematic evaluation as an inhibitor of trypsin-like serine proteases. nih.govnih.gov Its core structure is ideally suited for targeting enzymes involved in thrombosis (thrombin), tissue remodeling (matriptase), and cancer progression. Fragment-based screening approaches, where the compound serves as a starting point, could rapidly identify high-value biological targets.

Beyond the well-established protease targets, the demonstrated activity of related nitroaromatic compounds against Mycobacterium tuberculosis opens a compelling avenue for investigation. mdpi.com this compound could be screened against a panel of essential mycobacterial enzymes to identify novel targets and mechanisms of action. The nitro group itself is a key feature in several existing antitubercular drugs, where its reduction within the bacterium leads to the formation of reactive nitrogen species. Validating whether this compound acts via a similar mechanism or inhibits a specific protein target is a critical area for future research.

Future Directions in Advanced Computational Design and Lead Optimization

Modern computational chemistry offers a powerful toolkit to accelerate the exploration of this compound's potential. Future research should prioritize the use of these in silico methods for several key applications:

Molecular Docking: Docking studies can predict the binding poses of this compound within the active sites of numerous serine proteases and other potential enzyme targets. nih.gov This can help prioritize which targets to pursue experimentally and provide a structural basis for designing more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural modifications with changes in biological activity. nih.gov This will enable the rational design of next-generation compounds with improved potency and optimized pharmacokinetic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic interactions between the inhibitor and its target protein over time. nih.gov These simulations provide insight into the stability of the enzyme-inhibitor complex and can reveal key interactions that are critical for binding, guiding future lead optimization efforts.

These computational approaches will allow for a more focused and efficient research program, reducing the time and resources required to translate this promising scaffold into a viable lead compound.

Prospective Role of this compound in Next-Generation Chemical Biology Tools and Therapeutic Leads

Looking ahead, this compound is poised to play a dual role in biomedical research.

As a therapeutic lead , it represents an archetypal fragment for the development of targeted inhibitors. Its relatively small size and well-defined functional groups make it an ideal starting point for fragment-based drug discovery campaigns against proteases, bacterial enzymes, or other novel targets. The fluorine atom can be leveraged to enhance metabolic stability and binding affinity, while the nitro group serves as a versatile chemical handle for optimization.

As a chemical biology tool , the scaffold holds immense promise for the development of activity-based probes (ABPs). frontiersin.org The benzamidine moiety can act as the "warhead" to direct the molecule to the active site of a serine protease. The nitro group, upon chemical reduction to an amine, provides a convenient point for attaching reporter tags such as fluorophores or biotin. Such probes are invaluable for visualizing enzyme activity in complex biological samples, identifying novel enzyme targets, and profiling disease states. frontiersin.org The development of a suite of ABPs based on this scaffold could significantly advance our understanding of the roles various proteases play in health and disease.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Fluoro-4-nitro-benzamidine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nitration of a fluorinated benzamide precursor under controlled conditions. For example, nitration using fuming nitric acid in sulfuric acid at 0–5°C, followed by purification via recrystallization from ethanol/water mixtures to achieve >98% purity. Triethylamine or hydrochloric acid may act as catalysts or stabilizing agents during intermediate steps . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use NMR (DMSO-d6, δ 8.2–8.5 ppm for aromatic protons), NMR (to confirm fluorine substitution), and FT-IR (amide C=O stretch at ~1650 cm) .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm; mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H] ~214 m/z) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers. Solubility in DMSO (≥10 mM) allows stock solutions to be prepared for biological assays, but repeated freeze-thaw cycles should be avoided. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How do the nitro and fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself, while the fluorine atom (ortho/para-directing) competes. Computational modeling (DFT) predicts preferential substitution at the para position to fluorine. Experimental validation involves bromination or sulfonation reactions monitored by NMR .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use single-crystal X-ray diffraction to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Cross-reference with high-resolution mass spectrometry (HRMS) and NMR for structural consistency .

Q. How can this compound serve as a scaffold in structure-activity relationship (SAR) studies for kinase inhibitors?

- Methodological Answer : The benzamidine moiety can act as a hinge-binding region in kinase inhibitors. Modify the nitro group to amine or hydroxyl via reduction (e.g., catalytic hydrogenation with Pd/C) to explore electronic effects. Test analogs in enzymatic assays (e.g., trypsin-like proteases) and compare IC values .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : As a competitive inhibitor, it binds to the active site of serine proteases. Use fluorescence quenching assays with trypsin or thrombin to measure binding affinity (). Molecular docking (AutoDock Vina) predicts interactions with catalytic triads (e.g., His57, Asp102, Ser195 in chymotrypsin) .

Q. How can isomerism or byproduct formation during synthesis be minimized?

- Methodological Answer : Isomerism arises from competing nitration/fluorination positions. Use regioselective conditions: low-temperature nitration (<10°C) and fluorine introduction via Balz-Schiemann reaction. Monitor reaction progress with LC-MS and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.